Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Overview
Description
Preparation Methods
The synthesis of WYE 672 involves the preparation of a series of phenylsulfone-substituted quinoxalines . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired substitution and functionalization . Industrial production methods for WYE 672 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
WYE 672 undergoes various chemical reactions, including:
Oxidation: The phenylsulfone group can undergo oxidation reactions under specific conditions.
Reduction: The quinoxaline scaffold can be reduced using appropriate reducing agents.
Substitution: The phenylsulfone group can be substituted with other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WYE 672 has several scientific research applications, including:
Mechanism of Action
WYE 672 exerts its effects by selectively activating liver X receptor beta . It binds to the receptor with high affinity, leading to the recruitment of coactivator proteins and subsequent activation of target gene expression . This activation results in increased expression of genes involved in cholesterol efflux and lipid metabolism . The molecular targets and pathways involved include the ATP-binding cassette transporter A1 gene and other genes regulated by liver X receptor beta .
Comparison with Similar Compounds
WYE 672 is unique in its selective activation of liver X receptor beta without significantly affecting liver X receptor alpha . Similar compounds include:
GW3965: Another non-selective liver X receptor agonist with similar effects on both receptor subtypes.
LXR-623: A selective liver X receptor beta agonist with a different chemical structure compared to WYE 672.
WYE 672’s uniqueness lies in its tissue-selective activation, which may offer therapeutic advantages by minimizing side effects associated with liver X receptor alpha activation .
Properties
IUPAC Name |
3-methyl-2-[4-(3-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2S/c1-14-21(28-20-8-4-7-19(22(20)27-14)23(24,25)26)16-11-9-15(10-12-16)17-5-3-6-18(13-17)31(2,29)30/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVGRQMFLSEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.